

Technical Guide: Physicochemical Properties of 2,3-Dichloro-2-butene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-2-butene

Cat. No.: B073511

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the cis and trans isomers of **2,3-dichloro-2-butene**. It includes a summary of reported physical constants and outlines the standard experimental methodologies for their determination.

Data Presentation: Physical Properties of 2,3-Dichloro-2-butene Isomers

The following table summarizes the reported boiling and melting points for the cis-(Z) and trans-(E) isomers of **2,3-dichloro-2-butene**. It is important to note that some of the available data is estimated and there are discrepancies among different sources.

Isomer	CAS Number	Boiling Point (°C)	Pressure (mmHg)	Melting Point (°C)
cis-2,3-dichloro-2-butene	1587-26-4	118.18 (rough estimate) [1][2][3] [4][5]	Not Specified	-27.02 (estimate) [1][2][3][4][5]
125.5	760			
trans-2,3-dichloro-2-butene	1587-29-7	97 - 99 [6][7]	680	-27.02 (estimate) [6][7]
118.18 (rough estimate)		Not Specified		

Experimental Protocols

Precise determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. The following are detailed, standard methodologies for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a common technique for determining the melting point of a solid substance.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Heating medium (e.g., mineral oil)
- Mortar and pestle

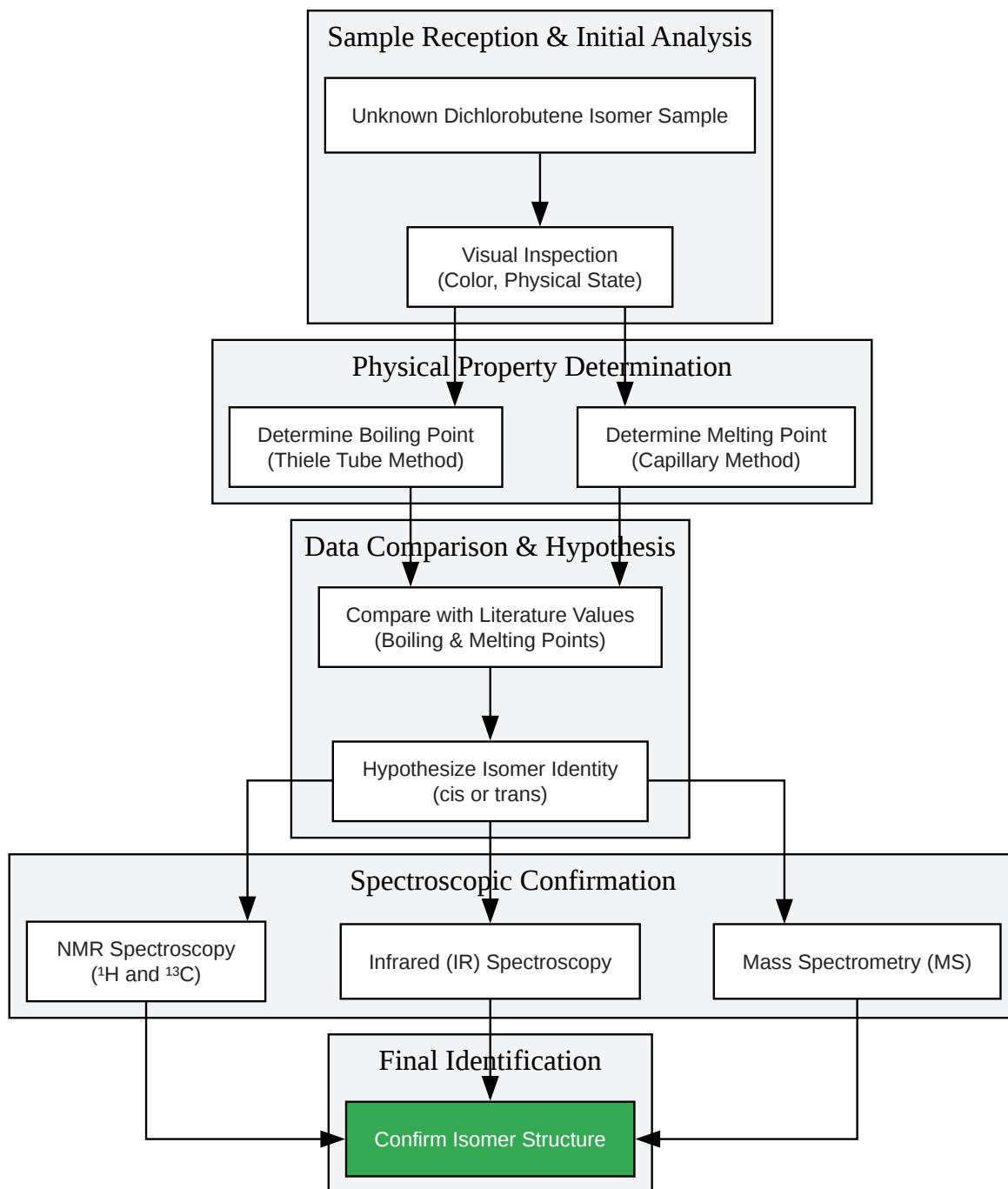
Procedure:

- **Sample Preparation:** The solid sample is first thoroughly dried and then finely ground into a powder using a mortar and pestle.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
- **Apparatus Setup (Thiele Tube):** The capillary tube is attached to a thermometer, typically with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating medium within the Thiele tube.
- **Heating and Observation:** The Thiele tube is heated gently and evenly. The temperature is carefully monitored.
- **Melting Point Range:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a micro-scale technique for determining the boiling point of a liquid.

Apparatus:


- Thiele tube
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating medium (e.g., mineral oil)
- Rubber band

Procedure:

- **Sample Preparation:** A small volume of the liquid sample is placed into the small test tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
- **Apparatus Assembly:** The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. This entire setup is then placed in a Thiele tube containing a heating medium.
- **Heating:** The side arm of the Thiele tube is gently heated, causing the temperature of the heating medium to rise uniformly.
- **Observation:** As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
- **Boiling Point Determination:** The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification and characterization of an unknown dichlorobutene isomer, a common task in chemical research and development.

[Click to download full resolution via product page](#)

Caption: Workflow for Isomer Identification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jk-sci.com [jk-sci.com]
- 2. thinksrs.com [thinksrs.com]
- 3. cis-2,3-dichlorobut-2-ene | 1587-26-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. cis-2,3-dichlorobut-2-ene CAS#: 1587-26-4 [m.chemicalbook.com]
- 6. Thiele tube - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,3-Dichloro-2-butene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073511#2-3-dichloro-2-butene-boiling-point-and-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com